molecular formula C12H14O4 B1334972 Ethyl 3-oxo-4-phenoxybutanoate CAS No. 41051-18-7

Ethyl 3-oxo-4-phenoxybutanoate

Cat. No.: B1334972
CAS No.: 41051-18-7
M. Wt: 222.24 g/mol
InChI Key: SEZPICVFXSJZBS-UHFFFAOYSA-N
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Description

Ethyl 3-oxo-4-phenoxybutanoate is an organic compound with the chemical formula C12H14O4. It is a colorless to light yellow liquid with a special fragrance. This compound is an important intermediate in organic synthesis, particularly in the synthesis of pesticides and drugs .

Preparation Methods

Ethyl 3-oxo-4-phenoxybutanoate can be synthesized through the esterification of phenol and ethyl 3-bromobutyrate under alkaline conditions. The reaction typically requires a base catalyst and is carried out at a suitable temperature . Industrial production methods may involve similar processes but on a larger scale, ensuring higher yields and purity.

Chemical Reactions Analysis

Ethyl 3-oxo-4-phenoxybutanoate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of Ethyl 3-oxo-4-phenoxybutanoate involves its ability to undergo specific chemical transformations, enabling the generation of novel compounds with distinct properties. Its functional role lies in serving as a building block for the creation of new molecules, thereby contributing to the expansion of chemical libraries and the development of new drugs and agrochemicals .

Comparison with Similar Compounds

Ethyl 3-oxo-4-phenoxybutanoate can be compared with similar compounds such as:

These compounds share common chemical features and can undergo similar reactions, but this compound is unique in its specific applications and the distinct products it can form.

Properties

IUPAC Name

ethyl 3-oxo-4-phenoxybutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-2-15-12(14)8-10(13)9-16-11-6-4-3-5-7-11/h3-7H,2,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEZPICVFXSJZBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)COC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00194019
Record name Ethyl 3-oxo-4-phenoxybutyrate
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Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41051-18-7
Record name Butanoic acid, 3-oxo-4-phenoxy-, ethyl ester
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Record name Ethyl 3-oxo-4-phenoxybutyrate
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Record name Ethyl 3-oxo-4-phenoxybutyrate
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Record name Ethyl 3-oxo-4-phenoxybutyrate
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Record name Ethyl 3-oxo-4-phenoxybutyrate
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Q & A

Q1: What is the significance of Ethyl 3-oxo-4-phenoxybutanoate in the synthesis described in the research paper?

A1: this compound serves as a crucial starting material in the multi-step synthesis of specific benzoxepin and benzocyclohepten derivatives []. These heterocyclic compounds are of interest due to their potential biological activities and applications in medicinal chemistry. The researchers utilize this compound to introduce specific structural features that are maintained throughout the synthesis, ultimately contributing to the formation of the desired final compounds.

Q2: Could you elaborate on the specific reactions involving this compound in this synthesis?

A2: While the paper doesn't detail all the reaction steps, it mentions that this compound, along with Ethyl 3-oxo-5-phenylpentanoate, undergoes a series of transformations to ultimately yield the target benzoxepin and benzocyclohepten derivatives []. This likely involves reactions characteristic of its functional groups: the ketone, ester, and ether moieties. These could include reactions like condensations, cyclizations, and modifications of the ester group, all carefully orchestrated to arrive at the desired complex structures.

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